(R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl
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Overview
Description
®-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl is a chemical compound with significant interest in various scientific fields It is characterized by its unique structure, which includes both amino and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of a phenol derivative with a suitable alkylating agent, followed by the introduction of amino groups through reductive amination or other suitable reactions. The final product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of ®-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
®-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, while the amino groups can form ionic bonds and other interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
®-4-(3-Amino-2-(dimethylamino)propyl)phenol: Without the hydrochloride salt form.
(S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl: The enantiomer of the compound.
4-(3-Amino-2-(dimethylamino)propyl)phenol: Without the chiral center.
Uniqueness
®-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl is unique due to its specific chiral configuration and the presence of both amino and phenol functional groups. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[(2R)-3-amino-2-(dimethylamino)propyl]phenol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.2ClH/c1-13(2)10(8-12)7-9-3-5-11(14)6-4-9;;/h3-6,10,14H,7-8,12H2,1-2H3;2*1H/t10-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVAXZCEGFOATB-YQFADDPSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CC=C(C=C1)O)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H](CC1=CC=C(C=C1)O)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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